tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes an oxetane ring and a tert-butyl carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate typically involves the reaction of 4-aminophenyl oxetane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Oxidation and Reduction: The oxetane ring can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with aryl halides, using bases like cesium carbonate in solvents such as 1,4-dioxane.
Scientific Research Applications
tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate is utilized in various fields of scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate can be compared with similar compounds such as:
tert-butyl N-(4-aminobutyl)carbamate: This compound has a similar carbamate group but lacks the oxetane ring, resulting in different chemical properties and applications.
This compound analogs: These compounds may have variations in the substituents on the phenyl ring or the oxetane ring, leading to differences in reactivity and biological activity.
The uniqueness of this compound lies in its combination of the oxetane ring and the carbamate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1694385-89-1 |
---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.